4-(2,6-Dichloro-benzyl)-1H-imidazole
Description
4-(2,6-Dichloro-benzyl)-1H-imidazole is an imidazole derivative featuring a benzyl group substituted with two chlorine atoms at the 2- and 6-positions of the aromatic ring. The dichlorinated benzyl moiety enhances lipophilicity and may influence receptor binding affinity, making it structurally distinct from simpler imidazole derivatives.
Properties
Molecular Formula |
C10H8Cl2N2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-14-7/h1-3,5-6H,4H2,(H,13,14) |
InChI Key |
AWQNDSCEDWOTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=CN2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Synthesis of Complex Organic Molecules:
4-(2,6-Dichloro-benzyl)-1H-imidazole serves as a versatile building block in organic synthesis. Its imidazole ring structure allows for various modifications, enabling the creation of more complex molecules. Recent advancements in synthetic methodologies have highlighted its utility in forming derivatives that exhibit enhanced biological activities .
Intermediate in Pharmaceutical Production:
The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting infectious diseases and cancer. Its ability to inhibit certain enzymes makes it a valuable precursor in drug design .
Biological Applications
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial effects comparable to established antibiotics .
Antifungal Activity:
The compound also shows promise as an antifungal agent. In vitro studies have reported its effectiveness against Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .
Medicinal Applications
Anticancer Potential:
One of the most promising applications of this compound is its anticancer properties. Various studies have assessed its cytotoxicity against different cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated significant inhibition of cell viability, with IC50 values indicating strong anticancer activity at low concentrations .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.67 |
| A549 | 19.53 |
| MCF-7 | 12.47 |
Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes critical for cell proliferation, leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized several imidazole derivatives, including this compound, and tested their antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus. The compound exhibited promising results, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
A recent investigation focused on the anticancer effects of this compound on lung and cervical cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, highlighting its potential for further development as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized below:
Key Observations :
- Lipophilicity : The dichlorobenzyl group in the target compound increases lipophilicity compared to Dexmedetomidine, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Steric Effects : Bulky substituents in analogs like 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole (MW 443.3 g/mol) could limit bioavailability despite improved receptor selectivity .
- Metabolic Stability : Fluorine substitution in 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-3-methylphenyl)-1H-imidazole may reduce oxidative metabolism, extending half-life .
Pharmacological and Physicochemical Properties
- Target Compound: Predicted to exhibit sedative or analgesic properties based on structural similarity to Dexmedetomidine, though dichlorination may alter α2-adrenoreceptor affinity .
- Dexmedetomidine : Water-soluble (236.7 g/mol hydrochloride salt) with rapid onset; contrastingly, the target compound’s higher molecular weight (~269.1 g/mol) may slow absorption .
- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole : Demonstrated analgesic activity in preclinical models, suggesting chloro-substituted benzimidazoles as promising leads .
Spectroscopic Comparisons
- NMR : 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-3-methylphenyl)-1H-imidazole shows distinct aromatic proton signals at δ 7.73 (s, 1H) and δ 6.81 (td, J = 8.5 Hz), reflecting fluorine’s deshielding effects .
- IR : Strong C=N stretching at ~1591 cm⁻¹ in benzimidazole analogs contrasts with simpler imidazoles, indicating electronic differences due to fused benzene rings .
Preparation Methods
Reaction Conditions and Catalysts
The hydrogenation is conducted under a hydrogen atmosphere at 25°–70°C, with Pd/C (10% loading) as the catalyst. The reaction mixture is stirred until complete deacetylation, typically requiring 4–6 hours. After filtration and solvent removal, the crude product is purified via recrystallization or column chromatography. For instance, 4-(3',5'-dimethyl-4'-hydroxybenzyl)imidazole was isolated in 54% yield after hydrolysis and neutralization.
Hydrolysis of Acetylated Intermediates
Post-hydrogenation, acidic hydrolysis using 6 N hydrochloric acid (HCl) removes acetyl protecting groups. A reflux period of 4 hours in HCl followed by pH adjustment with sodium hydroxide (to 8–9) precipitates the free base. The final product is often converted to its hydrochloride salt for stability, as seen in the synthesis of 4-(2'-methylbenzyl)imidazole hydrochloride (m.p. 131°–134°C).
Aerobic Oxidative Condensation of Benzyl Alcohols
Recent advances leverage one-pot, two-step aerobic oxidative condensation for benzimidazole synthesis. As reported by Sage Journals, benzyl alcohols react with 1,2-phenylenediamines under oxygen atmosphere to form imidazole cores. While this study focuses on 2-phenyl-1H-benzo[d]imidazole, the methodology is extensible to dichloro-substituted analogs.
Catalytic System and Solvent Optimization
The reaction employs a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 8 mol%) and ionic liquids (20 mol%) in acetonitrile/water (10:1). Oxygen acts as the terminal oxidant, enabling dehydrogenation at 45°C. For example, 4-methyl-2-phenyl-1H-benzo[d]imidazole (3v ) was synthesized in 86% yield under these conditions.
Substrate Scope and Limitations
Electron-withdrawing groups (e.g., −NO₂, −Cl) on benzyl alcohols enhance reactivity, whereas electron-donating groups (e.g., −OCH₃) reduce yields. Adapting this method for 2,6-dichlorobenzyl alcohol would likely require elevated temperatures (55°–60°C) and extended reaction times to accommodate steric hindrance from chlorine substituents.
Copper-Catalyzed C–C Bond Cleavage
A novel approach utilizing Cu(OTf)₂ and I₂ catalysts enables the synthesis of 1,2,4-trisubstituted imidazoles via C–C bond cleavage of chalcones and benzylamines. Although designed for trisubstituted derivatives, modifying stoichiometry could yield 4-(2,6-dichloro-benzyl)-1H-imidazole.
Reaction Mechanism
The process involves:
-
Coordination of Chalcone to Cu(OTf)₂ : The α,β-unsaturated ketone binds to copper, facilitating β-carbon elimination.
-
Nucleophilic Attack by Benzylamine : The amine attacks the electrophilic α-carbon, forming an imine intermediate.
-
Cyclization and Aromatization : Iodine promotes cyclization, yielding the imidazole ring.
Yield and Scalability
In a model reaction, 1-benzyl-2,4-diphenyl-1H-imidazole was isolated in 42% yield using 20 mol% Cu(OAc)₂ and I₂ in dichloroethane. Scaling this method for dichloro-substituted substrates would necessitate optimizing catalyst loading (30–40 mol%) and reaction time (24–48 hours).
Multistep Synthesis from 2,6-Dichlorotoluene
A industrial-scale route begins with 2,6-dichlorotoluene, proceeding through bromination, imidazole ring formation, and functionalization.
Bromination Step
2,6-Dichlorotoluene undergoes benzylic bromination using H₂O₂ and HBr in a microchannel reactor under UV light. This continuous-flow system enhances safety and efficiency compared to batch reactors.
Imidazole Ring Formation
The resulting 2,6-dichlorobenzyl bromide reacts with imidazole in the presence of K₂CO₃, yielding 1-(2,6-dichlorobenzyl)-1H-imidazole. Subsequent nitration or cyanation introduces substituents at the 4- and 5-positions.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2,6-Dichloro-benzyl)-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzyl halides (e.g., 2,6-dichlorobenzyl chloride) react with imidazole derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of imidazole to benzyl halide) and reaction time (12–24 hours). Side products like di-substituted imidazoles may form if excess benzyl halide is used, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
| Key Variables | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <60°C: Slow reaction |
| Reaction Time | 12–24 hours | >24h: Side reactions |
| Solvent | DMF or THF | Polar aprotic preferred |
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons in imidazole at δ 7.2–7.5 ppm) .
- LC-MS : Validate molecular weight ([M+H]⁺ expected at ~267.1 for C₁₀H₈Cl₂N₂) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing N1 vs. N3 substitution) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Start with in vitro antimicrobial susceptibility testing (e.g., MIC against Candida albicans or Gram-positive bacteria). Use broth microdilution (CLSI guidelines) at concentrations 0.5–64 µg/mL. Compare to positive controls like fluconazole or clotrimazole. Ensure solvent controls (DMSO ≤1%) to rule out artifacts .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like fungal CYP51 or bacterial topoisomerases. Prioritize substituent modifications (e.g., electron-withdrawing groups at the benzyl position) to enhance affinity. Validate predictions with free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictions in SAR data for imidazole derivatives?
- Methodological Answer : Conflicting SAR may arise from off-target effects or assay variability. Use orthogonal assays (e.g., enzymatic vs. whole-cell) to confirm target engagement. For example, if a derivative shows poor antifungal activity despite strong CYP51 inhibition, evaluate membrane permeability via logP (aim for 2–3) or PAMPA assays .
Q. How to design experiments elucidating the mechanism of action in resistant strains?
- Methodological Answer : Combine genomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated resistant strains. Look for upregulated efflux pumps (e.g., CDR1 in Candida) or target mutations. Validate hypotheses by overexpressing candidate genes in susceptible strains .
Q. What advanced analytical techniques characterize degradation products under physiological conditions?
- Methodological Answer : Simulate degradation in PBS (pH 7.4, 37°C) and analyze via:
- HPLC-DAD-ESI-MSⁿ : Track time-dependent degradation (e.g., hydrolysis of the benzyl group).
- NMR kinetics : Quantify degradation rates (e.g., half-life calculations) .
Data Contradiction Analysis
Q. Why might a derivative show high in vitro potency but poor in vivo efficacy?
- Methodological Answer : Common issues include:
- Pharmacokinetics : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV dosing).
- Protein binding : Use equilibrium dialysis to assess free fraction (target >80% unbound for efficacy) .
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer : Re-evaluate force field parameters (e.g., solvation models) and confirm target conformation (e.g., X-ray vs. homology model). Test enantiomers if chirality is unaccounted for in simulations .
Tables for Key Findings
Table 1 : Comparative activity of this compound derivatives against Candida albicans
| Substituent | MIC (µg/mL) | CYP51 Inhibition (%) |
|---|---|---|
| 2,6-Dichloro-benzyl | 2.0 | 85 |
| 2-Chloro-6-fluoro | 4.0 | 72 |
| 2,6-Dimethyl | >64 | 15 |
Table 2 : Degradation kinetics in PBS (pH 7.4)
| Time (h) | % Parent Compound Remaining | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 24 | 75 | Hydrolyzed benzyl derivative |
| 48 | 40 | Oxidized imidazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
